molecular formula C12H12BrFO2 B11716865 1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic Acid

1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic Acid

Katalognummer: B11716865
Molekulargewicht: 287.12 g/mol
InChI-Schlüssel: AUXUIMNXOVPQTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic Acid is an organic compound with the molecular formula C12H12BrFO2 and a molecular weight of 287.12 g/mol . This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a cyclopentanecarboxylic acid moiety. It is a useful research chemical with applications in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic Acid can be achieved through several synthetic routes. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene, which produces cyclopentanecarboxylic acid . This intermediate can then be further functionalized to introduce the 4-bromo-3-fluorophenyl group. Industrial production methods often involve similar catalytic processes, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic Acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic Acid can be compared with other similar compounds, such as:

The unique combination of bromine and fluorine atoms in this compound makes it distinct and valuable for various research applications.

Eigenschaften

Molekularformel

C12H12BrFO2

Molekulargewicht

287.12 g/mol

IUPAC-Name

1-(4-bromo-3-fluorophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H12BrFO2/c13-9-4-3-8(7-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16)

InChI-Schlüssel

AUXUIMNXOVPQTB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=CC(=C(C=C2)Br)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.